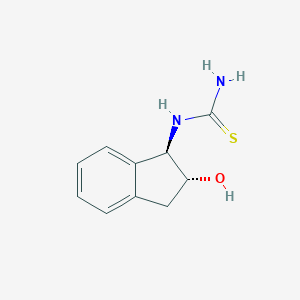
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that has been used for the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting various enzymes and proteins. For example, it has been shown to inhibit the activity of topoisomerase II, which is a key enzyme involved in DNA replication and cell division. In addition, Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has several advantages for lab experiments. It is a chiral molecule that can be easily synthesized using various methods. In addition, it exhibits potent biological activity, making it a promising candidate for drug development. However, there are also limitations to using Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- in lab experiments. For example, it can be difficult to synthesize the compound in large quantities, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans-. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it inhibits. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. In addition, research can be conducted to optimize the synthesis method of the compound to improve its yield and purity. Finally, future research can focus on developing derivatives of Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- with improved biological activity and pharmacological properties.
Conclusion:
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The compound can be synthesized using various methods and exhibits potent biological activity, making it a promising candidate for drug development. However, its mechanism of action is not fully understood, and there are limitations to using it in lab experiments. Future research can focus on further investigating its mechanism of action, exploring its potential applications in other fields, optimizing the synthesis method, and developing derivatives with improved biological activity and pharmacological properties.
Métodos De Síntesis
The synthesis of Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- can be achieved through various methods. One of the most common methods is the asymmetric synthesis of the compound using chiral catalysts. This method involves the use of chiral ligands and transition metal catalysts to selectively produce the desired enantiomer. Another method involves the use of enzymes to catalyze the synthesis of the compound. This method is highly selective and produces high yields of the desired enantiomer.
Aplicaciones Científicas De Investigación
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been shown to exhibit antibacterial and antiviral activity. In addition, Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been used as a chiral auxiliary in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
141034-14-2 |
|---|---|
Nombre del producto |
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- |
Fórmula molecular |
C10H12N2OS |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea |
InChI |
InChI=1S/C10H12N2OS/c11-10(14)12-9-7-4-2-1-3-6(7)5-8(9)13/h1-4,8-9,13H,5H2,(H3,11,12,14)/t8-,9-/m1/s1 |
Clave InChI |
VYMANYOHQDLION-RKDXNWHRSA-N |
SMILES isomérico |
C1[C@H]([C@@H](C2=CC=CC=C21)NC(=S)N)O |
SMILES |
C1C(C(C2=CC=CC=C21)NC(=S)N)O |
SMILES canónico |
C1C(C(C2=CC=CC=C21)NC(=S)N)O |
Otros números CAS |
141034-14-2 |
Sinónimos |
trans-N-(2-Hydroxyindane-1-yl)thiourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




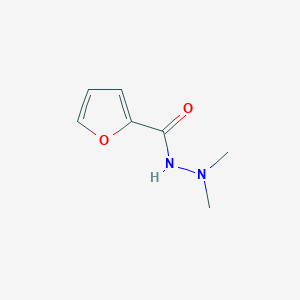
![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)
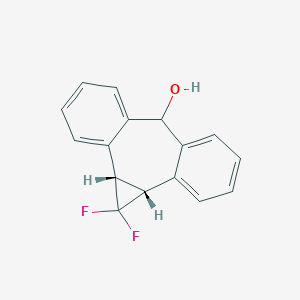
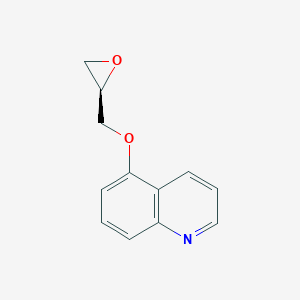
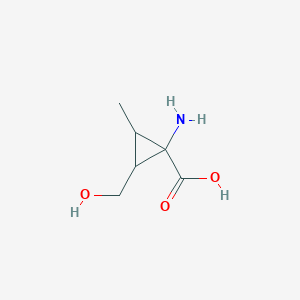
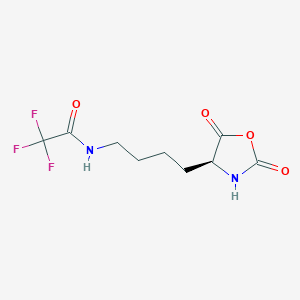

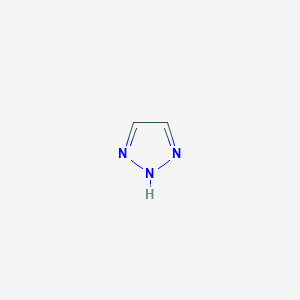
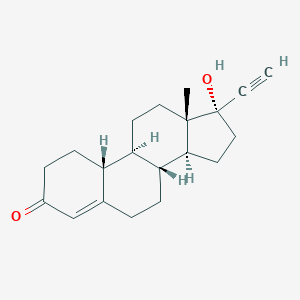
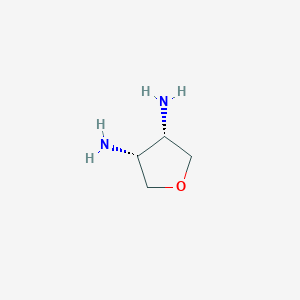
![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)
![N-[2-(1H-indol-3-yl)ethyl]hexacosanamide](/img/structure/B124457.png)